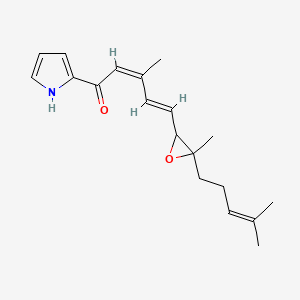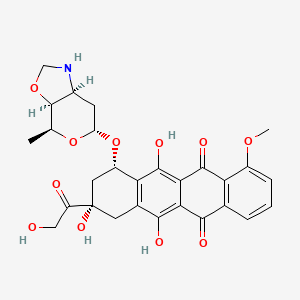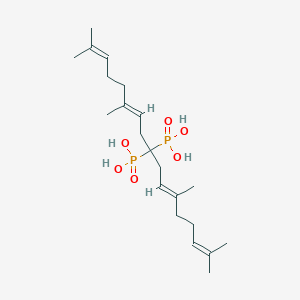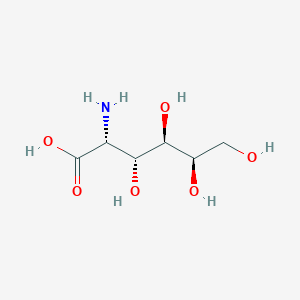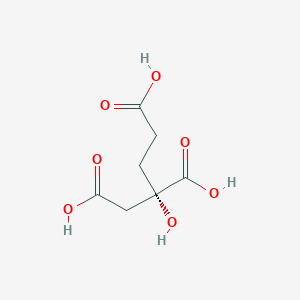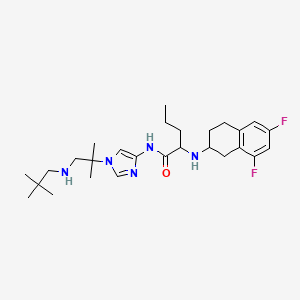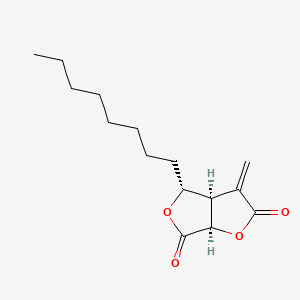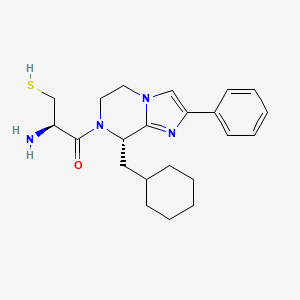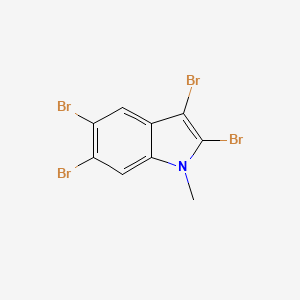
2,3,5,6-Tetrabromo-1-methylindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Tetrabromo-1-methylindole is a natural product found in Palisada perforata, Laurencia decumbens, and Chondrophycus papillosus with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- 2,3,5,6-Tetrabromo-1-methylindole can be selectively synthesized from 2,3-dibromo-1-methylindole, prepared from indole in a high yield process. This synthesis is significant in the study of marine-derived natural products like those from the red alga Laurencia brongniartii and brittle star Ophiocoma erinaceus (Liu & Gribble, 2002).
- The compound's derivatives have been studied for antimicrobial activities, highlighting its potential in pharmaceutical research. For instance, bromination of specific indole derivatives led to compounds with studied antimicrobial properties (Hishmat et al., 1988).
Chemical Reactions and Properties
- Research into the nitration of methyl substituted indole-3-aldehydes reveals insights into the chemical behavior of related compounds under specific conditions (Settimo & Saettone, 1965).
- Studies on the electrooxidation of methylindoles, including 1-methylindole, provide valuable information on the mechanisms and structures formed during electrochemical oxidation processes (Berlin et al., 1996).
Applications in Material Science
- 2,3,5,6-Tetrabromo-1-methylindole has been utilized in the synthesis of carbazoles and 1,2-dihydrocarbazoles, indicating its role in the development of novel organic materials (Hussain et al., 2011).
Potential Medical Applications
- Studies on compounds like methoxy-substituted 3-formyl-2-phenylindoles, which share structural similarities with 2,3,5,6-Tetrabromo-1-methylindole, suggest potential applications in cancer treatment due to their ability to inhibit tubulin polymerization (Gastpar et al., 1998).
Environmental and Energy Applications
- The degradation of methylindoles, such as 3-methylindole, by ionizing radiation offers insights into advanced methods for treating refractory organic pollutants, highlighting potential environmental applications (He, Wang, & Wang, 2022).
Eigenschaften
Produktname |
2,3,5,6-Tetrabromo-1-methylindole |
|---|---|
Molekularformel |
C9H5Br4N |
Molekulargewicht |
446.76 g/mol |
IUPAC-Name |
2,3,5,6-tetrabromo-1-methylindole |
InChI |
InChI=1S/C9H5Br4N/c1-14-7-3-6(11)5(10)2-4(7)8(12)9(14)13/h2-3H,1H3 |
InChI-Schlüssel |
CVMZSJYGMCTFEN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC(=C(C=C2C(=C1Br)Br)Br)Br |
Synonyme |
2,3,5,6-tetrabromo-1-methylindole |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



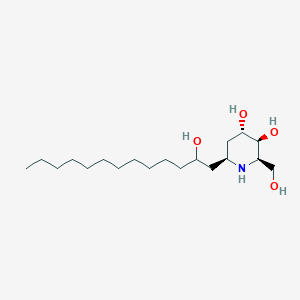
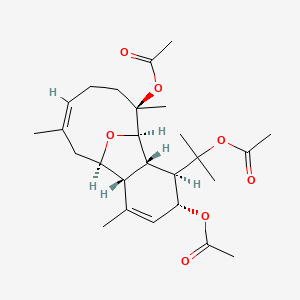
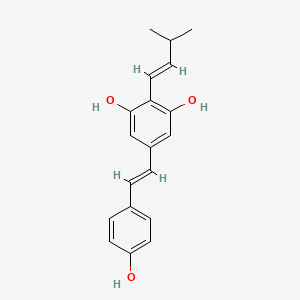
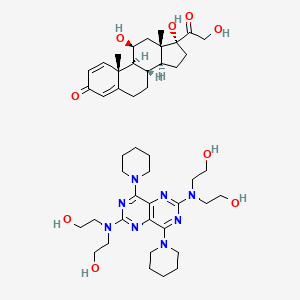
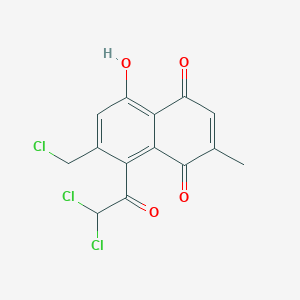
![N-[5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide](/img/structure/B1251693.png)
